1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-chloroacetyl)oxime]
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Overview
Description
5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[O-(2-chloroacetyl)oxime] is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[O-(2-chloroacetyl)oxime] typically involves the condensation of 3,4-dichlorobenzamidoxime with methyl 1H-indole-5-carboxylate in a superbasic medium such as NaOH/DMSO . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[O-(2-chloroacetyl)oxime] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[O-(2-chloroacetyl)oxime] involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[O-(2-chloroacetyl)oxime] include other indole derivatives such as:
- 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole
- Various substituted indoles with different functional groups
These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of 5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[O-(2-chloroacetyl)oxime] lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H10Cl4N2O3 |
---|---|
Molecular Weight |
432.1 g/mol |
IUPAC Name |
[(E)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate |
InChI |
InChI=1S/C17H10Cl4N2O3/c18-7-15(24)26-22-16-11-6-10(19)2-4-14(11)23(17(16)25)8-9-1-3-12(20)13(21)5-9/h1-6H,7-8H2/b22-16+ |
InChI Key |
RVKASSIILVXNFJ-CJLVFECKSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)/C(=N\OC(=O)CCl)/C2=O)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)C(=NOC(=O)CCl)C2=O)Cl)Cl |
Origin of Product |
United States |
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